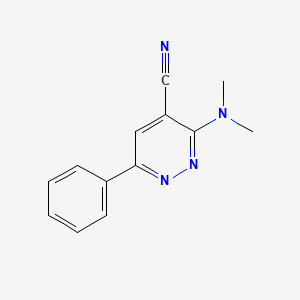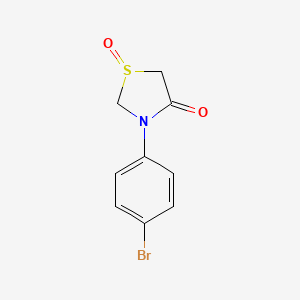![molecular formula C17H9ClF3N5S B3035920 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338775-17-0](/img/structure/B3035920.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a triazolopyrimidine core, and a phenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized through chlorination and trifluoromethylation of pyridine.
Synthesis of the Triazolopyrimidine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.
Coupling Reaction: The final step involves the coupling of the pyridine derivative with the triazolopyrimidine core, often facilitated by a sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development. Studies have explored its effects on various biological pathways, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to products with improved performance characteristics.
Mécanisme D'action
The mechanism of action of 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to the observed pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its use in various chemical reactions.
1,2,4-Triazolo[1,5-a]pyrimidines: A class of compounds with diverse biological activities, often used in medicinal chemistry.
Phenyl-substituted triazoles: Compounds with similar structural features, used in the development of pharmaceuticals and agrochemicals.
Uniqueness
What sets 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazolopyrimidine core provides a versatile scaffold for further modification.
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3N5S/c18-12-8-11(17(19,20)21)9-23-14(12)27-16-24-15-22-7-6-13(26(15)25-16)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGYHPMXVDRNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3035837.png)

![N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-2-methylpropan-2-amine](/img/structure/B3035839.png)
![7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035843.png)
![[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B3035844.png)
![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035846.png)



![(5E)-3-(4-chlorophenyl)-5-[(4-methoxyanilino)methylidene]-1-oxo-1,3-thiazolidin-4-one](/img/structure/B3035854.png)

![3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B3035858.png)


